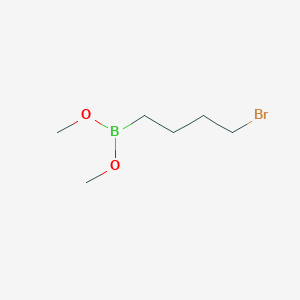

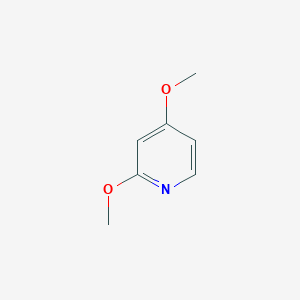

2,4-ジメトキシピリジン

概要

説明

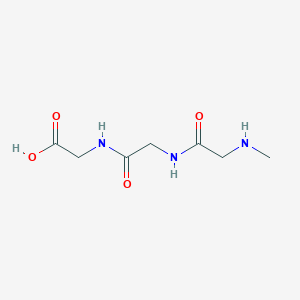

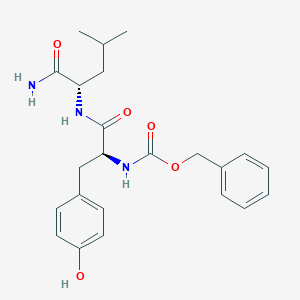

2,4-Dimethoxypyridine is a chemical compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. The dimethoxypyridine derivatives are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of dimethoxypyridine derivatives often involves multi-step chemical reactions. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which exhibit antioxidant properties, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another example is the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which is prepared from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine . Additionally, the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine derivatives involves acylation with various chlorocarbonyl compounds .

Molecular Structure Analysis

The molecular structure of dimethoxypyridine derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was determined by X-ray diffraction, revealing its monoclinic P21/c space group . Similarly, the molecular crystal structure of a novel dihydropyridine derivative was characterized by single crystal X-ray diffraction .

Chemical Reactions Analysis

Dimethoxypyridine derivatives can undergo various chemical reactions. For instance, the monoacylated sebacoyl derivative of a fulleropyrrolidine reacts with alcohols and amines through the remaining chlorocarbonyl group . Photochemical dimerization of 2-aminopyridines and 2-pyridones is another example, resulting in the formation of 1,4-dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxypyridine derivatives are diverse and can be tailored by modifying the molecular structure. The polyimides derived from a pyridine-containing monomer exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants . The vibrational study and quantum calculations of 2,2'-azobipyridine and its derivatives provide insights into their structure and dynamics . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied, showing strong bands in UV-Visible spectra and various oxidation and reduction peaks in cyclic voltammetry .

科学的研究の応用

有機合成

2,4-ジメトキシピリジンは、さまざまな化学化合物の前駆体として有機合成に使用されます . これは、現在Thermo Scientific Chemicalsブランドの下にあるAcros Organics製品ポートフォリオの一部です .

オートファジー阻害

2,4-ジメトキシピリジンは、新規オートファジー阻害剤として発見されました . オートファジーは、細胞成分の分解を仲介する異化過程であり、健康と病気の両方において重要な役割を果たします . したがって、2,4-ジメトキシピリジンなどのオートファジーの低分子モジュレーターは、大きな需要があります .

神経変性疾患

オートファジーは、アルツハイマー病、ハンチントン病、パーキンソン病などのいくつかの神経変性疾患を引き起こすタンパク質凝集体の分解に重要な役割を果たします . オートファジー阻害剤として、2,4-ジメトキシピリジンはこれらの疾患の治療に潜在的に使用できます .

表現型スクリーニング

2,4-ジメトキシピリジンは、オートファジー阻害剤の表現型ハイスループットスクリーニングで使用されてきました . このスクリーニングにより、ジメトキシピリジンベースのオートファジー阻害剤クラスが発見されました

作用機序

Target of Action

The primary target of 2,4-Dimethoxypyridine is the cellular process known as autophagy . Autophagy is a highly conserved cellular process in eukaryotes, which mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes .

Mode of Action

2,4-Dimethoxypyridine interacts with its target by inhibiting the process of autophagy . The mode of action of 2,4-Dimethoxypyridine is upstream or independent of mTOR , a protein that plays a central role in regulating cell growth and survival.

Biochemical Pathways

The inhibition of autophagy by 2,4-Dimethoxypyridine affects a number of biochemical pathways. Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . Therefore, the inhibition of autophagy by 2,4-Dimethoxypyridine can potentially impact these pathways and their downstream effects.

Result of Action

The result of 2,4-Dimethoxypyridine’s action is the inhibition of autophagy, a process that mediates the degradation of cellular components . This can have significant effects at the molecular and cellular levels, potentially impacting a range of physiological processes and disease states.

特性

IUPAC Name |

2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJLJSGWKXPGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355849 | |

| Record name | 2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18677-43-5 | |

| Record name | 2,4-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Dimethoxypyridine in recent scientific research?

A1: Recent research has identified 2,4-Dimethoxypyridine as a valuable precursor in the synthesis of Gimeracil [] and as a novel autophagy inhibitor [].

- Gimeracil Synthesis: A three-step synthesis utilizes 2,4-Dimethoxypyridine as the starting material, achieving a 68% overall yield of Gimeracil []. This method offers advantages such as short reaction steps, simplified procedures, and commendable yields.

- Autophagy Inhibition: Research has unveiled 2,4-Dimethoxypyridines as a new class of autophagy inhibitors []. Although the exact mechanism of action remains to be elucidated, this discovery holds potential for various therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)